Goserelin Acetate
Goserelin Acetate
Goserelin (Zoladex), a potent synthetic analog of luteinizing hormone–releasing hormone (LHRH), induces reversible ovarian suppression with castrate levels of ovarian hormones being attained within 72 hours. Goserelin has demonstrated antitumor activity in vitro against the estrogen-dependent MCF-7 human breast cancer cell line, and in vivo against dimethylbenz([alpha])anthracene (DMBA)-induced mammary tumors in rats. The antitumor activity of goserelin 1 or 10 [micro]g/day was equivalent to that of tamoxifen 100 [micro]g/day in estrogen-dependent DMBA-induced tumors.
A number of clinical trials have shown that goserelin is effective for the treatment of hormone-sensitive advanced breast cancer in premenopausal patients, with a response rate similar to that of surgical oophorectomy or ovarian ablation. Goserelin was found to be around 10 times more potent than native GnRH in functional studies on the release of LH from rat hemi-pituitaries. The efficacy of goserelin in the adjuvant treatment of early breast cancer in premenopausal or perimenopausal women has been evaluated in several randomized, multicenter, nonblind trials. Goserelin was equivalent to chemotherapy in terms of disease-free survival in women with hormone receptor-positive early breast cancer in the ZEBRA and IBCSG VIII trials.
Brand Name:
Vulcanchem
CAS No.:
145781-92-6
VCID:
VC0003039
InChI:
InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1
SMILES:
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O
Molecular Formula:
C61H88N18O16
Molecular Weight:
1329.5 g/mol
Goserelin Acetate
CAS No.: 145781-92-6
Inhibitors
VCID: VC0003039
Molecular Formula: C61H88N18O16
Molecular Weight: 1329.5 g/mol
CAS No. | 145781-92-6 |
---|---|
Product Name | Goserelin Acetate |
Molecular Formula | C61H88N18O16 |
Molecular Weight | 1329.5 g/mol |
IUPAC Name | acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C59H84N18O14.C2H4O2/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38;1-2(3)4/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90);1H3,(H,3,4)/t38-,39-,40-,41-,42-,43-,44-,45+,46-;/m0./s1 |
Standard InChIKey | IKDXDQDKCZPQSZ-JHYYTBFNSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O |
SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Appearance | White to off-white solid powder |
Description | Goserelin (Zoladex), a potent synthetic analog of luteinizing hormone–releasing hormone (LHRH), induces reversible ovarian suppression with castrate levels of ovarian hormones being attained within 72 hours. Goserelin has demonstrated antitumor activity in vitro against the estrogen-dependent MCF-7 human breast cancer cell line, and in vivo against dimethylbenz([alpha])anthracene (DMBA)-induced mammary tumors in rats. The antitumor activity of goserelin 1 or 10 [micro]g/day was equivalent to that of tamoxifen 100 [micro]g/day in estrogen-dependent DMBA-induced tumors. A number of clinical trials have shown that goserelin is effective for the treatment of hormone-sensitive advanced breast cancer in premenopausal patients, with a response rate similar to that of surgical oophorectomy or ovarian ablation. Goserelin was found to be around 10 times more potent than native GnRH in functional studies on the release of LH from rat hemi-pituitaries. The efficacy of goserelin in the adjuvant treatment of early breast cancer in premenopausal or perimenopausal women has been evaluated in several randomized, multicenter, nonblind trials. Goserelin was equivalent to chemotherapy in terms of disease-free survival in women with hormone receptor-positive early breast cancer in the ZEBRA and IBCSG VIII trials. |
Related CAS | 65807-02-5 |
Sequence | XHWSYXLRP |
Synonyms | Acetate, Goserelin; Goserelin; Goserelin Acetate; ICI 118630; ICI-118630; ICI118630; Zoladex |
Reference | 1: Takyi-Williams J, Erasmus L, Hayeshi R, Grobler A. Development and validation of an LC-MS/MS method for the quantification of goserelin in a Pheroid® formulation, in simulated intestinal fluid. J Pharm Biomed Anal. 2019 Dec 12;180:113044. doi: 10.1016/j.jpba.2019.113044. [Epub ahead of print] PubMed PMID: 31865209. 2: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548740/ PubMed PMID: 31644049. 3: Shim M, Bang WJ, Oh CY, Lee YS, Cho JS. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide. Investig Clin Urol. 2019 Jul;60(4):244-250. doi: 10.4111/icu.2019.60.4.244. Epub 2019 May 21. PubMed PMID: 31294133; PubMed Central PMCID: PMC6607074. 4: Qi P, Bu R, Zhang H, Yin J, Chen J, Zhang A, Gou J, Yin T, Zhang Y, He H, Wang P, Tang X, Wang Y. Goserelin Acetate Loaded Poloxamer Hydrogel in PLGA Microspheres: Core-Shell Di-Depot Intramuscular Sustained Release Delivery System. Mol Pharm. 2019 Aug 5;16(8):3502-3513. doi: 10.1021/acs.molpharmaceut.9b00344. Epub 2019 Jul 10. PubMed PMID: 31251642. 5: Wang SY, Wang S. [Anti-Müllerian hormone as a new marker of the ovarian reserve function preservation by goserelin during (neo)adjuvant chemotherapy for young breast cancer patients]. Beijing Da Xue Xue Bao Yi Xue Ban. 2019 Jun 18;51(3):536-541. doi: 10.19723/j.issn.1671-167X.2019.03.024. Chinese. PubMed PMID: 31209428. 6: Røge R, Simonsen C, Petersen AC. Primary Mediastinal Choriocarcinoma in an Elderly Patient with Concurrent Goserelin-Treated Prostate Adenocarcinoma. Case Rep Pathol. 2019 May 6;2019:2734815. doi: 10.1155/2019/2734815. eCollection 2019. PubMed PMID: 31198613; PubMed Central PMCID: PMC6526543. 7: Abdel Azim H, Kassem L, Shohdy KS, Eshaak B, Anis SE, Kamal NS. Durable Response of Androgen Receptor-Positive Male Breast Cancer to Goserelin. J Breast Cancer. 2018 Dec 28;22(1):141-148. doi: 10.4048/jbc.2019.22.e2. eCollection 2019 Mar. PubMed PMID: 30941241; PubMed Central PMCID: PMC6438837. 8: Sofie Lichtwarck Bjugn F, Storjord E, Kristensen RM, Brekke OL. Safe usage of bicalutamide and goserelin in a male patient with acute intermittent porphyria and prostate cancer. Scand J Urol. 2019 Apr - Jun;53(2-3):171-173. doi: 10.1080/21681805.2018.1563628. Epub 2019 Feb 4. PubMed PMID: 30714461. 9: Li JW, Liu GY, Ji YJ, Yan X, Pang D, Jiang ZF, Chen DD, Zhang B, Xu BH, Shao ZM. Switching to anastrozole plus goserelin vs continued tamoxifen for adjuvant therapy of premenopausal early-stage breast cancer: preliminary results from a randomized trial. Cancer Manag Res. 2018 Dec 27;11:299-307. doi: 10.2147/CMAR.S183672. eCollection 2019. PubMed PMID: 30643455; PubMed Central PMCID: PMC6312049. 10: Campbell AM, Morris M, Gallagher R, Boyd R, Carson H, Harkin DP, Wielogorska E, Elliott C, Savage KI, McIntosh SA. Chemoprevention in BRCA1 mutation carriers (CIBRAC): protocol for an open allocation crossover feasibility trial assessing mechanisms of chemoprevention with goserelin and anastrozole versus tamoxifen and acceptability of treatment. BMJ Open. 2018 Dec 22;8(12):e023115. doi: 10.1136/bmjopen-2018-023115. PubMed PMID: 30580266; PubMed Central PMCID: PMC6318512. |
PubChem Compound | 16052011 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume